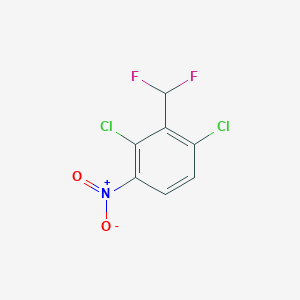

2,6-Dichloro-3-nitrobenzodifluoride

CAS No.: 1803845-94-4

Cat. No.: VC2773388

Molecular Formula: C7H3Cl2F2NO2

Molecular Weight: 242 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803845-94-4 |

|---|---|

| Molecular Formula | C7H3Cl2F2NO2 |

| Molecular Weight | 242 g/mol |

| IUPAC Name | 1,3-dichloro-2-(difluoromethyl)-4-nitrobenzene |

| Standard InChI | InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(12(13)14)6(9)5(3)7(10)11/h1-2,7H |

| Standard InChI Key | UWNLPDNDPWTXBB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

2,6-Dichloro-3-nitrobenzodifluoride features a benzene ring with four substituents: two chlorine atoms at positions 2 and 6, a nitro group (NO₂) at position 3, and two fluorine atoms. The presence of multiple electron-withdrawing groups creates a highly polarized aromatic system. The molecule is expected to exhibit a non-planar conformation due to steric interactions between the substituents, particularly the bulky chlorine atoms and the nitro group. The structural arrangement of these functional groups likely creates a unique electronic environment with significant implications for reactivity and physical properties. Similar halogenated nitrobenzenes, such as 2,6-dichloronitrobenzene, show characteristic structural features that can be used to predict the properties of 2,6-dichloro-3-nitrobenzodifluoride .

The molecular formula is predicted to be C₆H₁Cl₂F₂NO₂, with a calculated molecular weight of approximately 228 g/mol. This places it in a similar weight class to other dihalogenated nitrobenzenes, though the presence of both fluorine and chlorine atoms distinguishes it from more common derivatives. The arrangement of substituents around the benzene ring creates an asymmetric charge distribution that would influence both its physical properties and chemical behavior, making it potentially useful in specialized organic synthesis applications.

Physical Properties

The physical properties of 2,6-dichloro-3-nitrobenzodifluoride can be reasonably estimated based on similar compounds. Based on structural analogy with 2,6-dichloronitrobenzene, which has a melting point of 71°C and boiling point of 130°C at 8 mmHg, 2,6-dichloro-3-nitrobenzodifluoride would likely have a similar or slightly higher melting point due to the additional fluorine atoms . The density would be expected to exceed 1.6 g/cm³, comparable to the 1.6030 g/cm³ of 2,6-dichloronitrobenzene, with the additional fluorine atoms potentially increasing this value slightly .

The solubility profile would likely mirror that of related compounds, with poor water solubility but moderate to good solubility in organic solvents such as chloroform, DMSO, and methanol. The refractive index would presumably fall in the range of 1.5-1.6, similar to the estimated 1.5929 for 2,6-dichloronitrobenzene . The compound would likely appear as a pale yellow to pale green crystalline solid at room temperature, requiring storage in sealed containers to prevent degradation.

| Property | 2,6-Dichloro-3-nitrobenzodifluoride (predicted) | 2,6-Dichloronitrobenzene | 1,2-Difluoro-3-nitrobenzene |

|---|---|---|---|

| Molecular Weight | ~228 g/mol | 192 g/mol | 159.09 g/mol |

| Physical State | Crystalline solid | Solid | Solid |

| Color | Pale yellow to green | Pale yellow to green | Not specified |

| Melting Point | 75-85°C (est.) | 71°C | Not specified |

| Boiling Point | ~220°C (est.) | 130°C at 8mmHg | 219.0±20.0°C at 760 mmHg |

| Density | >1.6 g/cm³ (est.) | 1.6030 g/cm³ | 1.5±0.1 g/cm³ |

| Solubility | Limited in water, moderate in organic solvents | Limited in chloroform, DMSO, methanol | Not specified |

| Refractive Index | ~1.59-1.61 (est.) | 1.5929 (est.) | Not specified |

Synthesis Methods

Challenges in Synthesis

Chemical Reactivity

Predicted Reaction Mechanisms

The chemical reactivity of 2,6-dichloro-3-nitrobenzodifluoride would be dominated by nucleophilic aromatic substitution reactions, similar to what is observed with other halogenated nitrobenzenes. The presence of multiple electron-withdrawing groups (chlorine, fluorine, and nitro) would significantly activate the benzene ring toward nucleophilic attack. Positions ortho and para to the nitro group would be particularly susceptible to nucleophilic substitution, with the fluorine atoms generally exhibiting greater leaving group ability than the chlorine atoms.

The compound would likely undergo reaction with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to yield substitution products. The substitution reactions would proceed via the SNAr mechanism, involving formation of a Meisenheimer complex intermediate. This mechanism is characterized by initial nucleophilic attack at the carbon bearing the leaving group, followed by departure of the halide to restore aromaticity. The rate-determining step would typically be the initial formation of the negatively charged sigma complex.

Similar to related compounds such as 3,5-dichloro-2-nitrobenzodifluoride, the compound would likely exhibit reactivity toward biological nucleophiles, potentially explaining its relevance in pharmaceutical research. The compound might also undergo reduction of the nitro group to form an amine derivative, which could serve as an intermediate for further functionalization. This transformation would substantially alter the electronic properties of the molecule and create new opportunities for synthetic elaboration.

Key Reactions

2,6-Dichloro-3-nitrobenzodifluoride would likely participate in several key reaction types. Nucleophilic aromatic substitution reactions would be particularly important, potentially allowing selective replacement of the fluorine or chlorine atoms depending on reaction conditions. Reduction of the nitro group using reagents such as iron or tin in acidic conditions, or catalytic hydrogenation, would yield the corresponding amine derivative. This transformation would significantly alter the reactivity profile of the molecule and enable further functionalization through reactions typical of aromatic amines.

Applications and Research Areas

Research Gaps

Despite its potential utility, significant research gaps exist regarding 2,6-dichloro-3-nitrobenzodifluoride. Comprehensive characterization of its physical properties, spectroscopic data, and crystallographic structure appears to be lacking in the accessible literature. Definitive synthetic routes with optimized conditions and yield data remain to be established and published. Detailed studies of its reactivity patterns, particularly regarding the relative reactivity of the different halogen substituents under various conditions, would be valuable for synthetic planning.

The biological activity profile of the compound and its derivatives represents another significant knowledge gap. While structurally related compounds have shown enzyme inhibitory properties, specific data for 2,6-dichloro-3-nitrobenzodifluoride appears limited. Systematic screening against biological targets would help establish its potential in drug discovery. Environmental fate and toxicological studies would also be important, particularly given the persistence often associated with halogenated aromatics.

Research into sustainable synthetic approaches for producing fluorinated aromatics like 2,6-dichloro-3-nitrobenzodifluoride represents another opportunity area. Current methods for introducing fluorine substituents often rely on harsh conditions or specialized reagents with significant environmental impacts. Development of greener fluorination methods or alternative synthetic routes using flow chemistry or biocatalysis could address these limitations while improving accessibility of such compounds for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume